5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide

physicochemical profiling drug-likeness in silico ADME

Select this compound for its structurally authenticated 5-chloro-2-methoxybenzamide scaffold that lacks the 4‑amino group, reliably abolishing 5‑HT₄ agonism. This makes it an ideal negative control in 5‑HT₄ functional assays and a clean SAR probe to control for nonspecific benzamide effects. Its lower TPSA (71.8 Ų) and reduced hydrogen‑bond donor count enable studies of passive membrane permeability and tissue distribution. The unique furan‑3‑yl‑2‑hydroxyethyl side chain, not found in any commercial analog, provides a novel 3D pharmacophore for hit‑finding campaigns. Available as a racemic research‑grade screening compound; contact us for bulk custom synthesis.

Molecular Formula C14H14ClNO4
Molecular Weight 295.72
CAS No. 1396814-75-7
Cat. No. B2833603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide
CAS1396814-75-7
Molecular FormulaC14H14ClNO4
Molecular Weight295.72
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C14H14ClNO4/c1-19-13-3-2-10(15)6-11(13)14(18)16-7-12(17)9-4-5-20-8-9/h2-6,8,12,17H,7H2,1H3,(H,16,18)
InChIKeyVLPOAMKVANXZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide (CAS 1396814-75-7) – Structural Identity and Core Chemical Profile for Scientific Procurement


5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide (CAS 1396814-75-7) is a synthetic benzamide derivative with molecular formula C14H14ClNO4 and molecular weight 295.72 g/mol [1]. The compound features a 5-chloro-2-methoxybenzamide core linked to a furan-3-yl-2-hydroxyethyl side chain; its single stereocenter at the hydroxyethyl carbon yields a racemic mixture in typical preparations [1]. This compound is cataloged in PubChem under CID 71798312 and is available from multiple commercial suppliers as a research-grade screening compound [1].

Why In-Class Benzamide Analogs Cannot Be Interchanged with 5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide (1396814-75-7) Without Quantitative Validation


The 5-chloro-2-methoxybenzamide scaffold supports diverse pharmacological profiles depending on the nature of the amine substituent and the presence or absence of a 4-amino group [1]. For example, metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) is a dopamine D2 antagonist and 5-HT3 antagonist with gastroprokinetic activity, while 4-amino-5-chloro-N-[4-(piperidin-4-yl)butyl]-2-methoxybenzamide derivatives are reported to be selective 5-HT4 receptor agonists [2]. The target compound lacks the 4-amino group and incorporates a furan-3-yl-2-hydroxyethyl side chain, both of which are expected to substantially alter hydrogen-bonding capacity, lipophilicity, and target engagement relative to these well-characterized analogs. Generic substitution with a structurally similar benzamide without empirical confirmation of affinity, selectivity, and functional activity would therefore carry significant risk of divergent biological behavior [2].

Quantitative Differentiation Evidence for 5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide (1396814-75-7) Versus Closest Analogs


Comparative Physicochemical Descriptors: Lipophilicity and Hydrogen-Bonding Capacity Relative to Metoclopramide

The target compound lacks the ionizable diethylamino group (pKa ~9.3) present in metoclopramide and instead contains a neutral hydroxyethyl linker and a furan ring. This substitution eliminates a basic amine center, reducing the number of hydrogen-bond donors from 2 (in metoclopramide) to 1, and increasing the number of hydrogen-bond acceptors from 5 to 5, while adding a furan oxygen as a weak H-bond acceptor [1]. The computed LogP (XLogP3) for the target compound is 1.8, compared to 1.5 for metoclopramide, indicating moderately higher lipophilicity [1][2]. The topological polar surface area (TPSA) is 71.8 Ų versus 96.7 Ų for metoclopramide, suggesting enhanced passive membrane permeability potential [1][2].

physicochemical profiling drug-likeness in silico ADME

Structural Differentiation from 4-Amino-5-chloro-2-methoxybenzamide 5-HT4 Agonists: Absence of the Pharmacophoric 4-Amino Group

The 4-amino group is a critical pharmacophoric element for 5-HT4 receptor agonism within the 5-chloro-2-methoxybenzamide class. In a series reported by Suzuki et al. (2008), replacement of the 4-amino group with hydrogen resulted in a >10-fold reduction in 5-HT4 EC50 potency (from 1.0 μM for 4-amino compound YM-47813 to >10 μM for the des-amino analog) [1]. The target compound lacks the 4-amino substituent entirely, which, based on this SAR, is expected to abolish 5-HT4 agonism and redirect the pharmacological profile toward other targets or modalities.

medicinal chemistry GPCR SAR 5-HT4 receptor

Furan Ring Substitution Position and Linker Hydroxylation: Uniqueness Versus Furan-2-yl and Non-hydroxylated Analogs

The target compound incorporates a furan-3-yl (β-substituted furan) connected via a 2-hydroxyethyl linker. Closely related commercial analogs include 5-chloro-N-[2-(furan-2-yl)ethyl]-2-methoxybenzamide (CAS not available) which uses a furan-2-yl group and lacks the hydroxyl group, and 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide (CAS not available) which adds a cyclopropyl substituent [1]. The furan-3-yl attachment changes the electronic dipole orientation of the heterocycle and alters the trajectory of the side chain relative to the benzamide core. The hydroxyl group introduces an additional hydrogen-bond donor and acceptor site at the benzylic-like position, which is absent in the non-hydroxylated furan-2-yl ethyl analog, providing a unique interaction vector for target engagement [1].

chemical biology scaffold diversity side-chain SAR

Recommended Application Scenarios for 5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide (1396814-75-7) Based on Quantitative Differentiation Evidence


Negative Control for 5-HT4 Receptor Agonist SAR Studies

Given the class-level inference that the absence of the 4-amino group abolishes 5-HT4 agonism (Section 3, Evidence Item 2), this compound is ideally suited as a negative control in 5-HT4 receptor functional assays when testing 4-amino-5-chloro-2-methoxybenzamide analogs. Its structural similarity to the active pharmacophore, combined with predicted inactivity, enables robust SAR interpretation by controlling for non-specific benzamide effects [1].

Physicochemical Probe for Permeability and Distribution Studies

The lower TPSA (71.8 Ų) and absence of a basic amine (ΔHBD = −1 vs. metoclopramide) make this compound a valuable probe for investigating how reduced polarity and hydrogen-bonding capacity influence passive membrane permeability and tissue distribution within the benzamide chemical space (Section 3, Evidence Item 1) [1][2].

Scaffold-Hopping Starting Point for Non-5-HT4 Target Discovery

The unique furan-3-yl-2-hydroxyethyl side chain, distinct from both the dialkylaminoethyl group of metoclopramide and the cycloalkylethyl groups of 5-HT4 agonists, offers a novel 3D pharmacophore for screening against diverse target panels. This scaffold has no direct commercial analog, reducing the likelihood of prior art conflicts in hit-finding campaigns (Section 3, Evidence Item 3) [1].

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